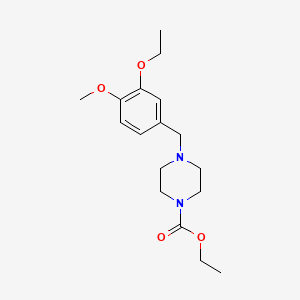
N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, commonly known as FMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPP is a synthetic compound that belongs to the class of N-phenylglycinamides and is used as a research tool to study the effects of neurotransmitters in the central nervous system.
Wirkmechanismus
FMPP acts as a selective inhibitor of the reuptake of dopamine, serotonin, and norepinephrine, which are neurotransmitters that play a crucial role in various physiological processes such as mood regulation, appetite, and sleep. By inhibiting the reuptake of these neurotransmitters, FMPP enhances their activity in the central nervous system, leading to an increase in their levels and prolonged effects.
Biochemical and Physiological Effects:
FMPP has been shown to have various biochemical and physiological effects, including increased locomotor activity, decreased food intake, and altered sleep patterns. The compound has also been shown to affect the levels of various neurotransmitters in the central nervous system, leading to changes in mood, cognition, and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
FMPP has several advantages as a research tool, including its high selectivity and potency in inhibiting the reuptake of neurotransmitters. However, the compound also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are several potential future directions for research on FMPP, including the development of more selective and potent inhibitors of neurotransmitter reuptake, the investigation of the compound's effects on other physiological processes, and the development of new therapeutic agents based on its mechanism of action.
In conclusion, FMPP is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively used as a research tool to study the effects of neurotransmitters in the central nervous system and has shown promising results in various in vitro and in vivo studies. While FMPP has several advantages as a research tool, it also has some limitations, and further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
FMPP can be synthesized through a multi-step process that involves the reaction of 2-fluoroaniline with methylsulfonyl chloride to form 2-fluorobenzenesulfonamide. This intermediate is then reacted with phenylglycinol to produce FMPP.
Wissenschaftliche Forschungsanwendungen
FMPP has been extensively used in scientific research to study the effects of neurotransmitters such as dopamine, serotonin, and norepinephrine in the central nervous system. The compound has been used in various in vitro and in vivo studies to investigate the mechanisms of action of these neurotransmitters and their role in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-(N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-22(20,21)18(12-7-3-2-4-8-12)11-15(19)17-14-10-6-5-9-13(14)16/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXRHMJMXKWNSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dimethyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1H-benzimidazole](/img/structure/B5883081.png)


![N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883096.png)

![2-(3,4-dimethoxyphenyl)-N'-[(diphenylacetyl)oxy]ethanimidamide](/img/structure/B5883111.png)
![2-(4-chlorophenyl)-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5883115.png)
![5-hydroxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5883122.png)


![2-[(diphenylphosphoryl)methyl]pyridine](/img/structure/B5883141.png)


![2,6-dimethylbenzo-1,4-quinone 1-[O-(4-methoxybenzoyl)oxime]](/img/structure/B5883166.png)